1,4-Bis(3,5-dinitrobenzoyl)piperazine
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Overview
Description
1,4-Bis(3,5-dinitrobenzoyl)piperazine is a chemical compound with the molecular formula C18H14N6O10 and a molecular weight of 474.346 g/mol . This compound is characterized by the presence of two 3,5-dinitrobenzoyl groups attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,5-dinitrobenzoyl)piperazine typically involves the reaction of piperazine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3,5-dinitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 1,4-Bis(3,5-diaminobenzoyl)piperazine.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1,4-Bis(3,5-dinitrobenzoyl)piperazine is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis(3,5-dinitrobenzoyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting the activity of enzymes and other proteins. The piperazine ring provides structural stability and facilitates binding to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine
- 1,4-Bis(2-methoxy-5-nitrobenzoyl)piperazine
- 1,4-Bis(3-nitrobenzoyl)piperazine
- 1,4-Bis(4-nitrobenzoyl)piperazine
Uniqueness
1,4-Bis(3,5-dinitrobenzoyl)piperazine is unique due to the presence of two 3,5-dinitrobenzoyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C18H14N6O10 |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-(3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C18H14N6O10/c25-17(11-5-13(21(27)28)9-14(6-11)22(29)30)19-1-2-20(4-3-19)18(26)12-7-15(23(31)32)10-16(8-12)24(33)34/h5-10H,1-4H2 |
InChI Key |
KMWYWCKPLAQJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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